1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one

Catalog No.
S585075
CAS No.
18504-81-9
M.F
C7H6N2OS
M. Wt
166.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one

CAS Number

18504-81-9

Product Name

1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one

IUPAC Name

1H-pyrido[2,3-b][1,4]thiazin-2-one

Molecular Formula

C7H6N2OS

Molecular Weight

166.2 g/mol

InChI

InChI=1S/C7H6N2OS/c10-6-4-11-7-5(9-6)2-1-3-8-7/h1-3H,4H2,(H,9,10)

InChI Key

BOASKSPVGGTZKJ-UHFFFAOYSA-N

SMILES

C1C(=O)NC2=C(S1)N=CC=C2

Synonyms

2,3-dihydro-1H-pyridino(2,3-b)(1,4)thiazine-2-one, Abbott 29590

Canonical SMILES

C1C(=O)NC2=C(S1)N=CC=C2

As a Building Block for Drug Discovery

H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one, also known as pyrido[2,3-b][1,4]thiazinone, is a heterocyclic compound with potential applications in drug discovery. Its structure, containing a fused pyridine and thiazine ring system, makes it a valuable scaffold for the synthesis of diverse novel compounds. Studies have shown the potential of this scaffold in developing new drugs targeting various therapeutic areas, including:

  • Antimicrobial agents: Researchers have explored the potential of pyridothiazinone derivatives as antimicrobial agents. A study published in the journal "Bioorganic & Medicinal Chemistry Letters" reported the synthesis and evaluation of pyridothiazinone derivatives against various bacterial and fungal strains. The results showed promising activity against some strains, suggesting their potential for further development as novel antibiotics [].
  • Anticancer agents: Another area of research is exploring the antitumor properties of pyridothiazinone derivatives. A study published in the journal "European Journal of Medicinal Chemistry" reported the synthesis and evaluation of pyridothiazinone derivatives as potential inhibitors of the histone deacetylase enzyme, which plays a role in cancer cell proliferation. The study showed that some derivatives exhibited promising antitumor activity in vitro [].

1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one is a heterocyclic compound characterized by a pyridine ring fused with a thiazine moiety. Its molecular formula is C7H6N2OS, and it features a nitrogen atom in the pyridine ring and sulfur in the thiazine ring. This compound exhibits unique structural properties that contribute to its diverse chemical reactivity and biological activity.

  • Disruption of fungal cell wall synthesis [].
  • Inhibition of essential enzymes in bacteria.
, including:

  • Acylation: 1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one can be acylated using reagents like chloroacetyl chloride to form chloroacetamide derivatives. This reaction typically occurs in the presence of solvents such as methylene chloride or dimethylformamide, often at elevated temperatures .
  • Cyclization: The chloroacetamide can further cyclize to yield derivatives such as 5,6-dihydro-1,3-thiazine through intramolecular nucleophilic attacks, which are facilitated by heating in polar solvents .

Research indicates that 1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one and its derivatives possess notable biological activities. These compounds have been studied for their potential as:

  • Antimicrobial agents: Some derivatives exhibit activity against various bacterial strains.
  • Anticancer properties: Certain studies suggest that they may inhibit cancer cell proliferation through various mechanisms.

The biological effects are often attributed to the unique structural features of the thiazine and pyridine rings, which may interact with biological targets.

Several synthesis methods have been developed for 1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one:

  • One-pot synthesis: A method involving the reaction of 3-amino-4-arylpyridine-2(1H)-ones with aromatic aldehydes under acidic conditions has been optimized to yield this compound efficiently .
  • Multi-component reactions: Techniques such as the Mannich reaction have also been employed to synthesize related thiazine derivatives from simpler precursors .

Studies on the interactions of 1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one with biological macromolecules reveal insights into its mechanism of action. For instance:

  • Protein binding studies indicate that these compounds can interact with specific enzymes or receptors, influencing their biological effects.
  • Molecular docking studies have been conducted to predict how these compounds might bind to target proteins involved in disease pathways.

Several compounds share structural similarities with 1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one. Here are a few notable examples:

Compound NameStructure TypeUnique Features
1H-Pyrido[2,3-b][1,4]oxazine-2(3H)-oneOxazine derivativeContains an oxygen atom instead of sulfur
1H-Thiazolo[5,4-d]pyrimidin-4-onePyrimidine derivativeExhibits different biological activities
5-Methyl-1H-pyrido[2,3-b][1,4]thiazinMethylated derivativeIncreased lipophilicity may enhance bioavailability

These compounds differ in their heteroatom composition and structural frameworks but share similar reactivity patterns due to their fused ring systems. The unique presence of sulfur in 1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one contributes significantly to its chemical behavior and potential applications.

The [4+2]-cyclodimerization approach has emerged as a key strategy for constructing the fused pyridothiazinone core. This method leverages the inherent reactivity of α,β-unsaturated intermediates to form six-membered heterocyclic systems. A notable example involves the use of ethynylanthracene derivatives, which undergo accelerated [4+2] cyclodimerization on product crystal surfaces. For instance, ethynylanthracene 28 exhibits a 15-fold rate enhancement in the solid state compared to solution-phase reactions, yielding pyridothiazinone derivatives with >90% regioselectivity.

Substrate scope studies reveal that electron-withdrawing groups (e.g., –NO₂, –CF₃) on the diene component significantly improve reaction rates and yields. As shown in Table 1, nitro-substituted precursors achieve 82–94% conversion within 24 hours under atmospheric pressure, while electron-donating groups require high-pressure conditions (5–15 bar). The reaction proceeds through a concerted asynchronous transition state, as demonstrated by density functional theory calculations, with activation energies ranging from 1.5–2.8 kcal/mol depending on substituent effects.

Recent advancements have enabled catalytic asymmetric variants using chiral Rh(I) complexes. These systems achieve enantiomeric excess values up to 88% for pyrrolo-fused pyridothiazinones, though substrate limitations persist for sterically hindered derivatives.

Role of Pyridothiazinone RHS Fragment in Bacterial Topoisomerase Inhibition

The pyridothiazinone RHS fragment serves as a critical pharmacophore in novel bacterial topoisomerase inhibitors (NBTIs), enabling selective interactions with the hydrophobic binding pocket of DNA gyrase and topoisomerase IV. Crystallographic studies reveal that the bicyclic heteroaromatic system establishes van der Waals contacts with conserved alanine residues (Ala-68 in S. aureus GyrA) while positioning the sulfur atom for optimal halogen-bonding with adjacent electronegative regions [5]. Replacement of the pyridothiazinone moiety with pyridooxazinone analogs reduces inhibitory potency by 4–16-fold against E. coli topoisomerase IV, as demonstrated by comparative IC~50~ values of 0.12 μM versus 0.48 μM for compounds 19 and 44, respectively [5].

Structural optimization studies indicate that sulfur-containing RHS fragments enhance DNA binding kinetics compared to oxygenated analogs. For instance, pyridothiazinone derivatives exhibit $$ Kd $$ values of 2.8 ± 0.3 nM against *S. pneumoniae* topoisomerase IV, whereas pyridooxazinone variants show reduced affinity ($$ Kd = 11.4 ± 1.1 $$) [5]. The sulfur atom’s polarizability facilitates π-orbital overlap with tyrosine residues in the GyrA subunit, stabilizing the enzyme-DNA-inhibitor ternary complex [4].

Linker Modifications for Enhanced GyrA/ParC Binding Affinity

Linker region engineering significantly impacts spatial orientation and binding entropy in NBTI-topoisomerase complexes. Systematic SAR studies demonstrate that:

Linker ModificationS. aureus GyrA IC~50~ (μM)E. coli ParC IC~50~ (μM)
Ethylene diamine (default)0.45 ± 0.071.12 ± 0.15
Propylene diamine0.38 ± 0.050.94 ± 0.12
Piperazine0.29 ± 0.030.67 ± 0.09
Azaquinolinone substitution1.85 ± 0.213.90 ± 0.34

Table 1: Impact of linker modifications on topoisomerase inhibition potencies [4] [5].

Introduction of rigid piperazine linkers improves hydrophobic contact surface area by 18–22% in molecular dynamics simulations, correlating with enhanced inhibition of both DNA gyrase and topoisomerase IV [5]. Conversely, azaquinolinone substitutions disrupt critical hydrogen bonds with Ser-84 and Glu-88 residues, increasing IC~50~ values by 4.1-fold in E. coli ParC assays [4]. Optimal linker length (6.7–7.2 Å between RHS and left-hand side pharmacophores) ensures proper alignment of halogen substituents for interactions with Ala-68 and Val-167 [5].

Electronic Effects of Substituents on DNA Interaction Kinetics

Electron-withdrawing groups on the pyridothiazinone scaffold modulate DNA binding through σ-hole interactions and charge transfer effects. Fluorine substitution at the RHS para position increases topological polar surface area by 12–15 Ų, enhancing water displacement from the GyrA active site [5]. Comparative kinetic analyses reveal:

  • 4-Fluorophenyl derivatives: $$ k{on} = 1.2 × 10^6 \, \text{M}^{-1}\text{s}^{-1} $$, $$ k{off} = 0.08 \, \text{s}^{-1} $$
  • 4-Chlorophenyl derivatives: $$ k{on} = 9.8 × 10^5 \, \text{M}^{-1}\text{s}^{-1} $$, $$ k{off} = 0.12 \, \text{s}^{-1} $$
  • Unsubstituted phenyl: $$ k{on} = 7.4 × 10^5 \, \text{M}^{-1}\text{s}^{-1} $$, $$ k{off} = 0.21 \, \text{s}^{-1} $$

Halogenated analogs exhibit 3.5–4.8-fold longer DNA binding dwell times ($$ \tau = 1/k_{off} $$) compared to non-halogenated variants, directly correlating with improved bactericidal activity against MRSA (MIC~90~ = 0.25 μg/mL vs 2.1 μg/mL) [6]. Quantum mechanical calculations indicate that electron-deficient aromatic systems reduce ligand-DNA charge repulsion by 18–22 kcal/mol, facilitating intercalation between guanine-cytosine base pairs [5].

Comparative Analysis of Pyridothiazinone vs. Pyridooxazinone Bioisosteres

Structural bioisosterism studies reveal critical differences in antimicrobial efficacy between pyridothiazinone and pyridooxazinone scaffolds:

ParameterPyridothiazinone DerivativesPyridooxazinone Derivatives
Topo IV Inhibition (IC~50~)0.12 ± 0.02 μM0.48 ± 0.05 μM
DNA Binding $$ \Delta G $$-9.8 ± 0.3 kcal/mol-8.1 ± 0.4 kcal/mol
LogP2.3 ± 0.11.9 ± 0.1
MIC~90~ S. aureus0.25 μg/mL1.8 μg/mL

Table 2: Comparative evaluation of bioisosteric RHS fragments [4] [5] [6].

The sulfur atom in pyridothiazinone increases lipophilicity (ΔLogP = +0.4) while reducing polar surface area by 8–10 Ų compared to pyridooxazinone, enhancing membrane permeability in Gram-negative pathogens [5]. Molecular docking simulations demonstrate 23% greater surface area complementarity between pyridothiazinone and the E. coli ParC hydrophobic pocket, driven by favorable interactions with Ile-78 and Leu-84 side chains [4]. These structural advantages translate to 7.2-fold lower MIC values against multidrug-resistant Klebsiella pneumoniae clinical isolates for pyridothiazinone-containing NBTIs [6].

XLogP3

0.7

UNII

2PL1478Z1W

Other CAS

18504-81-9

Wikipedia

2,3-dihydro-1H-pyrido(2,3-b)(1,4)thiazin-2-one

Dates

Last modified: 08-15-2023

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